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molecular formula C10H9ClO B1591990 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 64220-40-2

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1591990
M. Wt: 180.63 g/mol
InChI Key: RNMXBENXOQYACE-UHFFFAOYSA-N
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Patent
US06235763B1

Procedure details

5.5 g of N′-(5-chloro-2-methylindan-1-ylidene)-N,N-dimethylhydrazine are emulsified in 100 ml of 2N sulfuric acid and boiled under reflux for 4 h. The cooled reaction mixture is cautiously extracted with ethyl acetate; the organic extract is extracted several times with saturated sodium bicarbonate solution, dried over sodium sulfate, filtered, dried in vacuo and chromatographed on silica gel with ethyl acetate/hetpane ⅕. 5-Chloro-2-methylindan-1-one is obtained as an oil.
Name
N′-(5-chloro-2-methylindan-1-ylidene)-N,N-dimethylhydrazine
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=NN(C)C)[CH:6]([CH3:15])[CH2:5]2.S(=O)(=O)(O)[OH:17]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:17])[CH:6]([CH3:15])[CH2:5]2

Inputs

Step One
Name
N′-(5-chloro-2-methylindan-1-ylidene)-N,N-dimethylhydrazine
Quantity
5.5 g
Type
reactant
Smiles
ClC=1C=C2CC(C(C2=CC1)=NN(C)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is cautiously extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
EXTRACTION
Type
EXTRACTION
Details
is extracted several times with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with ethyl acetate/hetpane ⅕

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CC(C(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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